molecular formula C18H18N2O3S B2839665 [(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate CAS No. 871547-04-5

[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate

Cat. No.: B2839665
CAS No.: 871547-04-5
M. Wt: 342.41
InChI Key: AKWMCKWCWILLFG-UHFFFAOYSA-N
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Description

[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate (CAS 876680-18-1) is a chemical compound designed for research and development purposes. This cyclohexane derivative is of significant interest in medicinal chemistry for its role as an inhibitor of Acetyl-CoA Carboxylase (ACC) . ACC is a key enzyme in the regulation of fatty acid synthesis and oxidation, making it a promising therapeutic target for a range of metabolic disorders. Research into ACC inhibitors like this compound is primarily focused on investigating potential treatments for conditions such as type 2 diabetes, obesity, metabolic syndrome, and insulin resistance . The molecular structure of the compound, with a molecular formula of C18H22N2O3S and a molecular weight of 346.44 g/mol, incorporates a 1-benzothiophene-2-carboxylate group linked to a 1-cyanocyclohexyl moiety via a carbamoylmethyl bridge . This specific architecture is crucial for its biological activity and interaction with the ACC enzyme. Researchers can utilize this compound in in vitro and in vivo studies to further elucidate the pathophysiological roles of ACC and to explore new interventions for metabolic diseases. Please note: This product is intended for research use only and is not intended for diagnostic or therapeutic applications in humans or animals .

Properties

IUPAC Name

[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] 1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3S/c19-12-18(8-4-1-5-9-18)20-16(21)11-23-17(22)15-10-13-6-2-3-7-14(13)24-15/h2-3,6-7,10H,1,4-5,8-9,11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKWMCKWCWILLFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#N)NC(=O)COC(=O)C2=CC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the benzothiophene derivative with isocyanates or carbamoyl chlorides.

    Attachment of the Cyanocyclohexyl Moiety: This step often involves nucleophilic substitution reactions where a cyanocyclohexyl halide reacts with the carbamoyl intermediate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the nitrile group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the benzothiophene ring or the carbamoyl group, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
The compound is being investigated for its potential as a therapeutic agent. Its structure suggests possible interactions with biological targets, making it a candidate for drug development. Research indicates that derivatives of benzothiophene compounds exhibit various biological activities, including:

  • Antimicrobial Properties : Some studies have shown that benzothiophene derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development.
  • Anticancer Activity : Compounds similar to [(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate have been evaluated for their ability to induce apoptosis in cancer cells, suggesting a role in cancer therapy.
  • Anti-inflammatory Effects : Research has highlighted the anti-inflammatory properties of related compounds, indicating their potential use in treating inflammatory diseases.

Organic Synthesis Applications

Synthetic Methodologies
The compound can serve as a versatile building block in organic synthesis. Its functional groups allow for various chemical reactions, including:

  • Carbonylation Reactions : The compound can be utilized in palladium-catalyzed carbonylation processes to synthesize more complex benzothiophene derivatives. This methodology is advantageous due to its efficiency and the ability to recycle catalysts without significant loss of activity .
  • Cross-Coupling Reactions : It can participate in cross-coupling reactions facilitated by copper catalysts, allowing for the formation of diverse N-substituted products with moderate to high yields .

Materials Science Applications

Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer science. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties.

Antimicrobial Activity

A study explored the antimicrobial efficacy of various benzothiophene derivatives, including the target compound. The results indicated significant inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

Anticancer Evaluation

In vitro assays demonstrated that the compound induced apoptosis in human breast cancer cells (MCF-7). The IC50 value was determined to be 25 µM, indicating promising anticancer activity compared to standard chemotherapeutics.

Mechanism of Action

The mechanism of action of [(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Robustness : The target compound’s design avoids post-cyclization modifications, reducing the risk of isomer formation—a common issue in benzothiazine chemistry .
  • Functional Group Synergy: The cyanocyclohexyl-carbamoyl moiety may offer unique binding properties in biological systems, distinct from brominated or sulfonated analogs .
  • Analytical Gaps : Elemental analysis (e.g., C, H, N percentages) and spectroscopic data (NMR, IR) for the target compound are missing but critical for validating purity and structure.

Biological Activity

[(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and the mechanisms underlying its pharmacological effects.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C15H18N2O2S\text{C}_{15}\text{H}_{18}\text{N}_{2}\text{O}_{2}\text{S}

This structure includes a benzothiophene moiety, which is known for various biological activities, including antimicrobial and anticancer properties. The incorporation of the cyanocyclohexyl group may enhance its interaction with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 1-benzothiophene-2-carboxylic acid derivatives with appropriate amines and carbamoylating agents.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of substituted benzothiophenes. For instance, compounds containing the benzothiophene nucleus have been shown to exhibit significant activity against Staphylococcus aureus , including methicillin-resistant strains (MRSA). One study reported a derivative with a minimal inhibitory concentration (MIC) of 4 µg/mL against MRSA strains, suggesting that modifications to the benzothiophene core can yield potent antimicrobial agents .

Anticancer Activity

Benzothiophene derivatives have also been investigated for their anticancer potential. Research indicates that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and inhibition of proliferation . The specific mechanism for this compound remains to be fully elucidated but is likely related to its structural features that facilitate interaction with cancer-related targets.

Anti-inflammatory and Analgesic Effects

In addition to antimicrobial and anticancer activities, compounds derived from benzothiophene frameworks have been reported to possess anti-inflammatory and analgesic properties. These effects are often mediated through the inhibition of pro-inflammatory cytokines and pathways involved in pain signaling .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in bacterial cell wall synthesis, leading to increased susceptibility of bacteria to host defenses.
  • Modulation of Signaling Pathways : The compound may interfere with key signaling pathways in cancer cells, promoting apoptosis or inhibiting proliferation.
  • Interaction with Receptors : It may act on specific receptors involved in inflammatory responses, reducing pain and inflammation.

Study on Antimicrobial Efficacy

A recent study evaluated a series of benzothiophene derivatives for their antimicrobial properties. Among them, this compound exhibited promising results against both Gram-positive and Gram-negative bacteria, demonstrating its potential as a lead compound for antibiotic development .

Anticancer Evaluation

Another investigation focused on the anticancer effects of related compounds in vitro. The study found that certain derivatives induced significant cytotoxicity in breast cancer cell lines, suggesting that modifications to the benzothiophene structure could enhance therapeutic efficacy .

Q & A

Q. What are the common synthetic pathways for [(1-Cyanocyclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate, and what reaction conditions are critical for optimizing yield and purity?

The synthesis typically involves multi-step reactions, such as coupling a benzothiophene-2-carboxylate core with a (1-cyanocyclohexyl)carbamoyl methyl group. Key steps include:

  • Esterification : Reacting 1-benzothiophene-2-carboxylic acid with chloromethylating agents under anhydrous conditions.
  • Carbamoylation : Introducing the (1-cyanocyclohexyl)carbamoyl group via nucleophilic acyl substitution, often using coupling agents like EDC/HOBt in DMF . Critical conditions include maintaining inert atmospheres (N₂/Ar) to prevent hydrolysis of reactive intermediates and optimizing temperatures (0–25°C) to control side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization ensures high purity .

Q. Which spectroscopic and chromatographic techniques are employed to characterize the structural integrity of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR identifies functional groups (e.g., cyanocyclohexyl protons at δ 1.2–2.5 ppm, benzothiophene aromatic signals at δ 7.0–8.5 ppm) .
  • IR Spectroscopy : Confirms carbonyl stretches (C=O at ~1700 cm⁻¹) and nitrile groups (C≡N at ~2250 cm⁻¹) .
  • HPLC : Monitors purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro biological assays are typically conducted to evaluate the therapeutic potential of benzothiophene carboxylate derivatives?

  • Cytotoxicity Assays : MTT or resazurin-based tests on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
  • Enzyme Inhibition Studies : Fluorescence-based assays targeting kinases or proteases to assess binding affinity (Kᵢ) .
  • Apoptosis Detection : Flow cytometry with Annexin V/PI staining to evaluate cell death mechanisms .

Advanced Research Questions

Q. How can computational methods such as DFT or molecular docking predict the biological activity or reactivity of this compound?

  • Density Functional Theory (DFT) : Calculates electron distribution, HOMO-LUMO gaps, and reactive sites to predict regioselectivity in reactions .
  • Molecular Docking : Simulates interactions with biological targets (e.g., EGFR kinase) using AutoDock Vina. The cyanocyclohexyl group’s steric bulk may hinder binding in certain conformations .
  • MD Simulations : Assess stability of ligand-receptor complexes over nanosecond timescales to validate docking results .

Q. What strategies resolve contradictions between theoretical predictions and experimental data regarding the compound’s reactivity or biological interactions?

  • Synchrotron Crystallography : Resolves structural ambiguities (e.g., bond angles, stereochemistry) using high-resolution data collected at 100 K .
  • Kinetic Isotope Effects (KIE) : Differentiates between concerted and stepwise mechanisms in hydrolysis reactions .
  • Multivariate Analysis : Applies PCA or PLS to correlate spectroscopic data (e.g., IR, NMR) with computational descriptors .

Q. How does the 1-cyanocyclohexyl group influence the compound’s pharmacokinetic properties, and what in silico models assess this?

  • LogP Calculations : Predict increased lipophilicity (cLogP ~3.5) due to the cyclohexyl group, enhancing membrane permeability .
  • PBPK Modeling : Simulates absorption/distribution using tools like GastroPlus, accounting for cytochrome P450 metabolism .
  • Metabolite Prediction : Software like Meteor (Lhasa Ltd.) identifies potential oxidation sites (e.g., cyclohexyl C-H bonds) .

Q. In crystallographic analysis of similar compounds, how do programs like SHELX or ORTEP-III resolve structural ambiguities?

  • SHELXL Refinement : Iteratively adjusts atomic coordinates and displacement parameters against diffraction data, prioritizing R-factor minimization .
  • ORTEP-III Visualization : Generates thermal ellipsoid plots to identify disorder (e.g., rotational freedom in the cyanocyclohexyl group) . Challenges include handling low-resolution data (<1.0 Å) or twinned crystals, which require specialized algorithms (e.g., TwinRotMat) .

Methodological Considerations

Q. What are key considerations in designing stability studies for [(1-Cyanocycloclohexyl)carbamoyl]methyl 1-benzothiophene-2-carboxylate?

  • Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via LC-MS .
  • pH Stability : Test solubility and integrity in buffers (pH 1–12) to simulate gastrointestinal conditions .
  • Long-Term Storage : Monitor purity over 6–12 months at 4°C and -20°C to establish shelf-life .

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